Cas no 22767-95-9 (propan-2-yl 3-phenylpropanoate)

propan-2-yl 3-phenylpropanoate structure
22767-95-9 structure
Product Name:propan-2-yl 3-phenylpropanoate
Numero CAS:22767-95-9
MF:C12H16O2
MW:192.254243850708
CID:273498
PubChem ID:347496
Update Time:2025-05-20

propan-2-yl 3-phenylpropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid,1-methylethyl ester
    • isopropyl 3-phenylpropanoate
    • propan-2-yl 3-phenylpropanoate
    • FT-0716141
    • 3-phenyl-propanoic acid 1-methylethyl ester
    • 3-Phenylpropionic acid, isopropyl ester
    • 22767-95-9
    • DTXSID80324271
    • NSC-406208
    • SCHEMBL3183513
    • 3-Phenyl-propionic acid, isopropyl ester
    • isopropyl 3-phenylpropionate
    • AKOS008947909
    • Isopropyl 3-phenylpropanoate #
    • Benzenepropanoic acid 1-methylethyl ester
    • NSC406208
    • Inchi: 1S/C12H16O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
    • Chiave InChI: YQPAOLMOGAHRLG-UHFFFAOYSA-N
    • Sorrisi: O(C(CCC1C=CC=CC=1)=O)C(C)C

Proprietà calcolate

  • Massa esatta: 192.11508
  • Massa monoisotopica: 192.11503
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 169
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Densità: 1
  • Punto di ebollizione: 258.5°C at 760 mmHg
  • Punto di infiammabilità: 102°C
  • Indice di rifrazione: 1.495
  • PSA: 26.3

propan-2-yl 3-phenylpropanoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
BBV-39682694-1.0g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
1.0g
$0.0 2023-05-08
Enamine
BBV-39682694-1g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
1g
$328.0 2023-10-28
Enamine
BBV-39682694-2.5g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
2.5g
$680.0 2023-10-28
Enamine
BBV-39682694-5g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
5g
$859.0 2023-10-28
Enamine
BBV-39682694-10g
propan-2-yl 3-phenylpropanoate
22767-95-9 95%
10g
$1080.0 2023-10-28

propan-2-yl 3-phenylpropanoate Letteratura correlata

  • 1. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre carrying a silyl group at the β position
    Roger A. N. C. Crump,Ian Fleming,John H. M. Hill,David Parker,N. Laxma Reddy,David Waterson J. Chem. Soc. Perkin Trans. 1 1992 3277
  • 2. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre carrying a silyl group at the β position
    Roger A. N. C. Crump,Ian Fleming,John H. M. Hill,David Parker,N. Laxma Reddy,David Waterson J. Chem. Soc. Perkin Trans. 1 1992 3277
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